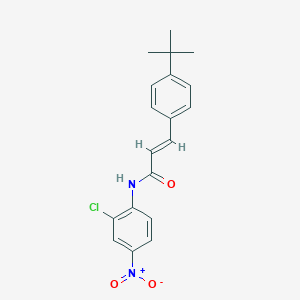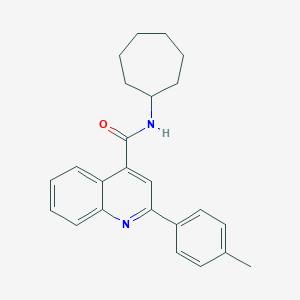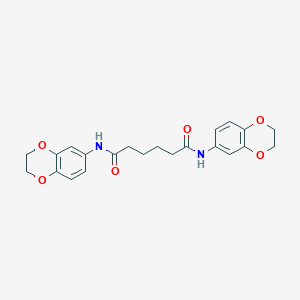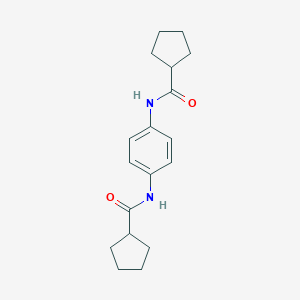![molecular formula C25H22ClN3O2 B329571 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE](/img/structure/B329571.png)
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE is a complex organic compound with a molecular formula of C25H22ClN3O2 It is characterized by the presence of a piperazine ring, a quinoline moiety, and a chlorophenyl group
Métodos De Preparación
The synthesis of 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE involves multiple steps, typically starting with the preparation of the piperazine and quinoline intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The quinoline moiety may also play a role in binding to DNA or proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE include:
- [4-(4-Chlorophenyl)piperazino][2-(5-trifluoromethyl-2-pyridinyl)phenyl]methanone
- [4-(4-Chlorophenyl)-1-piperazinyl][2-(5-methyl-2-furyl)-4-quinolinyl]methanone
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can influence their solubility, stability, and interaction with biological targets, highlighting the uniqueness of each compound.
Propiedades
Fórmula molecular |
C25H22ClN3O2 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H22ClN3O2/c1-17-6-11-24(31-17)23-16-21(20-4-2-3-5-22(20)27-23)25(30)29-14-12-28(13-15-29)19-9-7-18(26)8-10-19/h2-11,16H,12-15H2,1H3 |
Clave InChI |
DWZALBFLGAASAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]-3,5-dimethoxybenzamide](/img/structure/B329491.png)


METHANONE](/img/structure/B329494.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B329496.png)
![N-{4'-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B329498.png)


![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B329503.png)
![4-ethoxy-N-{7-[(4-ethoxybenzoyl)amino]heptyl}benzamide](/img/structure/B329507.png)

![2-ethoxy-N-[4-[(2-ethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B329512.png)
![2-nitro-N-[7-({2-nitrobenzoyl}amino)heptyl]benzamide](/img/structure/B329513.png)
